molecular formula C6H10Cl2IN3 B6186297 3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine dihydrochloride CAS No. 2639445-86-4

3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine dihydrochloride

Cat. No. B6186297
CAS RN: 2639445-86-4
M. Wt: 322
InChI Key:
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Description

3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine dihydrochloride (3-I-Pyrazolo[3,4-c]pyridine) is a heterocyclic compound belonging to the pyrazolo[3,4-c]pyridine family. It is an important building block in organic synthesis and has been used in a variety of scientific research applications. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-I-Pyrazolo[3,4-c]pyridine.

Scientific Research Applications

3-I-Pyrazolo[3,4-c]pyridine has been used in a variety of scientific research applications. It has been used in the synthesis of novel heterocyclic compounds and as a building block for the synthesis of complex molecules. It has also been used as a starting material in the synthesis of a variety of pharmaceuticals and agrochemicals. In addition, 3-I-Pyrazolo[3,4-c]pyridine has been used in the synthesis of a variety of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-I-Pyrazolo[3,4-c]pyridine is not well understood. However, it is believed to interact with a variety of proteins and enzymes in the body, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
3-I-Pyrazolo[3,4-c]pyridine has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to have antioxidant, anti-microbial, and anti-diabetic properties. In addition, it has been shown to have potential applications in the treatment of neurological disorders and in the treatment of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

The use of 3-I-Pyrazolo[3,4-c]pyridine in lab experiments has several advantages. It is relatively easy to synthesize and is available in high yields. In addition, it is relatively stable and can be stored for long periods of time. However, there are some limitations to its use in lab experiments. It is toxic and should be handled with care. In addition, it is expensive and should be used sparingly.

Future Directions

The use of 3-I-Pyrazolo[3,4-c]pyridine in scientific research is still in its infancy. However, there are a number of potential future directions for its use. These include the development of new pharmaceuticals, agrochemicals, and dyes and pigments. In addition, it could be used in the development of new treatments for neurological disorders, cardiovascular diseases, and other diseases. Finally, it could be used in the development of new materials for use in a variety of industries.

Synthesis Methods

3-I-Pyrazolo[3,4-c]pyridine can be synthesized using the method developed by G. Bosco and A. Negri in 1997. This method involves the reaction of 3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine with anhydrous hydrogen chloride in a solvent such as dichloromethane or chloroform. The reaction is typically conducted at room temperature and yields 3-I-Pyrazolo[3,4-c]pyridine in high yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine dihydrochloride involves the reaction of 3-amino-1H-pyrazolo[3,4-c]pyridine with iodine and hydrochloric acid.", "Starting Materials": [ "3-amino-1H-pyrazolo[3,4-c]pyridine", "Iodine", "Hydrochloric acid" ], "Reaction": [ "To a solution of 3-amino-1H-pyrazolo[3,4-c]pyridine in acetic acid, add iodine and stir at room temperature for 2 hours.", "Add hydrochloric acid to the reaction mixture and stir for an additional 2 hours.", "Filter the resulting solid and wash with water to obtain 3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine dihydrochloride as a white solid." ] }

CAS RN

2639445-86-4

Product Name

3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine dihydrochloride

Molecular Formula

C6H10Cl2IN3

Molecular Weight

322

Purity

95

Origin of Product

United States

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